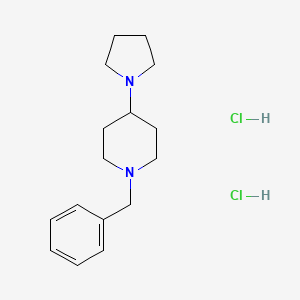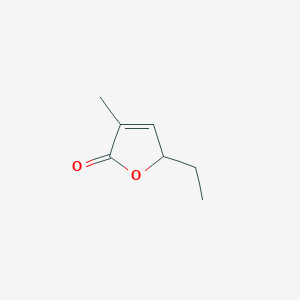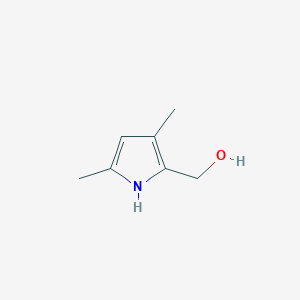
1H-Pyrrole-2-methanol, 3,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-methanol,3,5-dimethyl-(9CI) is a heterocyclic organic compound with the molecular formula C7H11NO. This compound is characterized by a pyrrole ring substituted with a methanol group at the second position and methyl groups at the third and fifth positions. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.
Preparation Methods
The synthesis of 1H-Pyrrole-2-methanol,3,5-dimethyl-(9CI) can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylpyrrole with formaldehyde under acidic conditions to introduce the methanol group at the second position. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1H-Pyrrole-2-methanol,3,5-dimethyl-(9CI) undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include aldehydes, carboxylic acids, and substituted pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole-2-methanol,3,5-dimethyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-methanol,3,5-dimethyl-(9CI) involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
1H-Pyrrole-2-methanol,3,5-dimethyl-(9CI) can be compared with other similar compounds, such as:
1H-Pyrrole-2-methanol: Lacks the methyl groups at the third and fifth positions.
3,5-Dimethylpyrrole: Lacks the methanol group at the second position.
1H-Pyrrole-2-carboxaldehyde: Contains an aldehyde group instead of a methanol group at the second position.
The presence of both the methanol group and the methyl groups in 1H-Pyrrole-2-methanol,3,5-dimethyl-(9CI) makes it unique and influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(3,5-dimethyl-1H-pyrrol-2-yl)methanol |
InChI |
InChI=1S/C7H11NO/c1-5-3-6(2)8-7(5)4-9/h3,8-9H,4H2,1-2H3 |
InChI Key |
SFYWURPKGZASRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


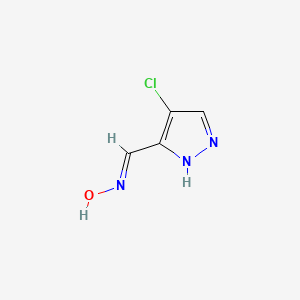
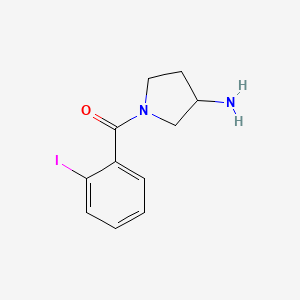

![2-(3,5-Dihydroxyphenyl)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]acetic acid](/img/structure/B12088718.png)


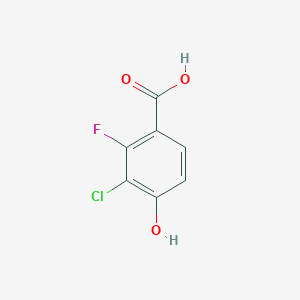
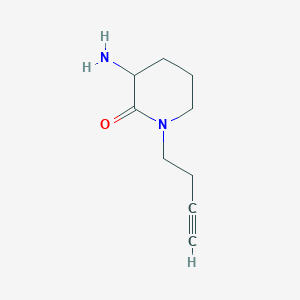
![Benzenamine, 4,4'-[(4-chloro-3-nitrophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B12088739.png)
![Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]-](/img/structure/B12088755.png)

